tert-butyl 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-imidazole-2-carboxylate
Description
The compound tert-butyl 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-imidazole-2-carboxylate features a 1-methylimidazole core with two critical protective groups:
- A tert-butyl ester at the 2-position, providing acid-labile protection for carboxylic acid functionality.
- An Fmoc [(9H-fluoren-9-yl)methoxycarbonyl]-protected amino group at the 4-position, offering base-labile protection for amines, commonly used in solid-phase peptide synthesis (SPPS) .
This dual-protection strategy enables sequential deprotection, making the compound valuable in multi-step organic and medicinal chemistry syntheses. Its molecular weight is approximately 450 g/mol (exact value dependent on isotopic composition), with applications in peptide synthesis, enzyme inhibitor development, and proteomic studies.
Properties
IUPAC Name |
tert-butyl 4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylimidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-24(2,3)31-22(28)21-25-20(13-27(21)4)26-23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-13,19H,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLAWYATGNCBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=CN1C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Imidazole Derivatives
tert-Butyl 4-(Hydroxymethyl)-1H-Imidazole-1-Carboxylate (CAS 120277-50-1)
- Structure: Features a hydroxymethyl (-CH2OH) group at the 4-position instead of the Fmoc-amino group.
- Properties :
- Key Difference : Lacks the Fmoc group, limiting its utility in SPPS but offering versatility in hydroxylation reactions.
tert-Butyl 4-Formyl-1H-Imidazole-1-Carboxylate
- Structure : Contains a formyl (-CHO) group at the 4-position.
- Properties :
- Key Difference: The formyl group provides a distinct reactivity profile compared to the Fmoc-amino group, favoring applications in material science over peptide synthesis.
Fmoc-Protected Analogs with Heterocyclic Cores
4-(4-((((9H-Fluoren-9-yl)Methoxy)Carbonyl)Amino)-1-Methyl-1H-Pyrrole-2-Carboxamido)-1-Methyl-1H-Imidazole-2-Carboxylic Acid (CAS 1040393-13-2)
- Structure : Combines imidazole and pyrrole rings with Fmoc and carboxylic acid groups.
- Properties :
- Applications : Proteomic probes and bioconjugation due to its dual heterocyclic framework.
Fmoc-PNA Building Blocks (e.g., PNA1010, PNA1020)
- Structure : Fmoc-protected peptide nucleic acid (PNA) derivatives with glycine backbones.
- Properties: Molecular Weight: ~700–740 g/mol . Designed for non-ribosomal incorporation into oligonucleotide analogs.
- Key Difference : PNAs mimic DNA/RNA, whereas the target compound’s imidazole core is more suited for small-molecule drug design.
Thiazole and Pyrazolopyridine Derivatives
tert-Butyl (2-(Methylsulfonyl)-5-(2-Nitrobenzoyl)Thiazol-4-yl)Carbamate
- Structure : Thiazole core with nitrobenzoyl and tert-butyl carbamate groups.
- Properties :
- Applications : Kinase inhibitor precursors (e.g., CDK9).
tert-Butyl 5-[(4R)-4-Fluoro-D-Prolyl]Amino]-1H-Pyrazolo[4,3-b]Pyridine-1-Carboxylate
- Structure : Pyrazolopyridine core with fluorinated proline.
- Properties :
- Key Difference : The pyrazolopyridine scaffold is larger and more rigid than imidazole, affecting pharmacokinetic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
